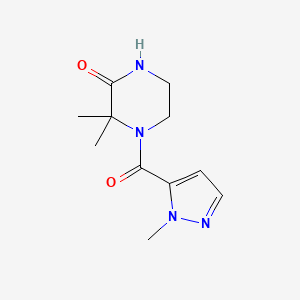

3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one

Description

Properties

Molecular Formula |

C11H16N4O2 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3,3-dimethyl-4-(2-methylpyrazole-3-carbonyl)piperazin-2-one |

InChI |

InChI=1S/C11H16N4O2/c1-11(2)10(17)12-6-7-15(11)9(16)8-4-5-13-14(8)3/h4-5H,6-7H2,1-3H3,(H,12,17) |

InChI Key |

ANVHPWPJRDNLHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=NN2C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2,2-Dimethyl-1,3-Propanediamine

The most common method involves cyclocondensation of 2,2-dimethyl-1,3-propanediamine with phosgene or triphosgene in dichloromethane. This yields the lactam via intramolecular nucleophilic attack:

$$

\text{H}2\text{N-C(CH}3\text{)}2\text{-CH}2\text{-NH}2 + \text{COCl}2 \rightarrow \text{3,3-Dimethylpiperazin-2-one} + 2\text{HCl}

$$

Optimization Notes :

Dieckmann Cyclization of Diethyl 3-Amino-2,2-Dimethylglutarate

Diethyl 3-amino-2,2-dimethylglutarate undergoes base-mediated cyclization to form the lactam:

$$

\text{EtO}2\text{C-C(CH}3\text{)}2\text{-CH(NH}2\text{)-CO}_2\text{Et} \xrightarrow{\text{NaOEt}} \text{3,3-Dimethylpiperazin-2-one} + 2\text{EtOH}

$$

Advantages :

- Avoids hazardous phosgene.

- Scalable to industrial production (purity >98% after recrystallization).

Synthesis of 1-Methyl-1H-Pyrazole-5-Carbonyl Derivatives

Cyclocondensation of Hydrazines with 1,3-Diketones

1-Methyl-1H-pyrazole-5-carboxylic acid is synthesized via cyclization of methylhydrazine with ethyl 3-oxopent-4-enoate:

$$

\text{CH}3\text{NHNH}2 + \text{CH}2=\text{C(CO}2\text{Et)-CO}_2\text{Et} \rightarrow \text{1-Methyl-1H-pyrazole-5-carboxylate}

$$

Key Steps :

Halogenation-Fluorination Strategies

For fluorinated analogs, 1,3-dimethylpyrazole is brominated at C-4, followed by hydrolysis and fluorination:

$$

\text{1,3-Dimethylpyrazole} \xrightarrow{\text{NBS}} \text{4-Bromo-1,3-dimethylpyrazole} \xrightarrow{\text{HF}} \text{1-Methyl-4-fluoropyrazole-5-carboxylic acid}

$$

Acylation of 3,3-Dimethylpiperazin-2-One

Acid Chloride-Mediated Acylation

The pyrazole carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with the piperazinone:

$$

\text{1-Methylpyrazole-5-COOH} \xrightarrow{\text{SOCl}_2} \text{1-Methylpyrazole-5-COCl} \xrightarrow{\text{3,3-Dimethylpiperazin-2-one}} \text{Target Compound}

$$

Conditions :

Coupling Reagent-Assisted Acylation

Carbodiimide reagents like EDCl/HOBt enable direct coupling of the pyrazole acid and piperazinone:

$$

\text{1-Methylpyrazole-5-COOH} + \text{3,3-Dimethylpiperazin-2-one} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}

$$

Optimization :

- DMF solvent, 4Å molecular sieves.

- Yields improve to 80–85% with microwave assistance (50°C, 30 minutes).

Industrial-Scale Production and Process Optimization

Cost-Effective Route from Patent CN105418507A

The patent outlines a four-step synthesis starting from phenylhydrazine and ethyl acetoacetate:

- Cyclization : Form pyrazole intermediate.

- Chlorination : Phosphorus oxychloride in DMF.

- Piperazine Substitution : React with piperazine in DMF/K$$2$$CO$$3$$.

- Deprotection : Acidic hydrolysis (HCl/EtOH).

Key Advantages :

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis:

- Ball-milling 3,3-dimethylpiperazin-2-one with 1-methylpyrazole-5-carboxylic acid and NaHCO$$_3$$.

- Yields: 70% in 2 hours, eliminating organic solvents.

Analytical and Purification Strategies

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperazine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole or piperazine derivatives.

Scientific Research Applications

3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and key analogs:

Notes:

- Cyclopropanesulfonic acid derivatives () share dimethyl groups but feature a distinct sulfonamide-cyclopentyl core, emphasizing divergent applications (e.g., kinase inhibition vs. antimicrobial activity).

Physicochemical Properties

- Lipophilicity : The trifluoromethylpyridyl group in ’s compound increases logP compared to the target’s pyrazole carbonyl, which may reduce membrane permeability .

- Solubility: The 3,3-dimethyl groups in the target compound could reduce solubility relative to non-methylated analogs but improve metabolic stability.

Biological Activity

3,3-Dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a dimethyl group and a pyrazole moiety. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 250.31 g/mol

The presence of the pyrazole group is crucial for its biological activity, particularly in enzyme inhibition and anti-inflammatory effects.

The primary mechanism of action for 3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one involves the inhibition of specific enzymes:

- D-amino acid oxidase (DAO) : This enzyme is involved in the metabolism of D-amino acids, and its inhibition can lead to altered metabolic pathways that may have therapeutic implications for conditions like schizophrenia and neurodegenerative diseases.

In Vitro Studies

Recent studies have demonstrated the compound's potent anti-inflammatory properties. For example:

- Anti-inflammatory Activity : In vitro assays showed that the compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC values comparable to standard anti-inflammatory drugs like diclofenac .

Pharmacokinetics

The compound has favorable pharmacokinetic properties:

- Solubility : It is soluble in dimethyl sulfoxide (DMSO), which enhances its bioavailability.

- Absorption : Studies suggest good absorption characteristics when administered orally, indicating potential for therapeutic use.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Schizophrenia :

- Anti-inflammatory Efficacy :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.